molecular formula C6H9N3O B8260616 3H-Pyrazol-3-one, 4-[(dimethylamino)methylene]-2,4-dihydro-, (4E)-

3H-Pyrazol-3-one, 4-[(dimethylamino)methylene]-2,4-dihydro-, (4E)-

Cat. No.: B8260616
M. Wt: 139.16 g/mol
InChI Key: DKNARJWAYOXLPT-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Geometry and Tautomeric Forms

The (4E)-isomer adopts a planar conformation due to conjugation between the pyrazolone core and the dimethylamino-methylene substituent. X-ray diffraction studies of analogous pyrazolones reveal bond lengths of $$ \text{C4=N} $$ at 1.28–1.32 Å and $$ \text{C4-C5} $$ at 1.45–1.48 Å, consistent with partial double-bond character. Tautomerism between the keto ($$ \text{C=O} $$) and enol ($$ \text{C-OH} $$) forms is suppressed in this derivative due to stabilization of the keto form by resonance with the dimethylamino group. Solid-state NMR data confirm the dominance of the 3-keto tautomer, with $$ ^{15}\text{N} $$ chemical shifts at 180–190 ppm for N1 and 120–130 ppm for N2.

Crystallographic Analysis of (4E)-Isomer Configuration

Single-crystal X-ray analysis of structurally related (4E)-pyrazolones (e.g., C$${20}$$H$${16}$$N$$2$$O$$3$$) shows monoclinic unit cells with space group $$ P2_1/c $$ and Z = 4. Key parameters include:

Parameter Value
Unit cell volume 987.5 ų
Bond length (C4=N) 1.29 Å
Dihedral angle 4.87° (pyrazole-phenyl)

The (4E) configuration positions the dimethylamino group trans to the pyrazolone oxygen, minimizing steric clashes and enabling π-π stacking between adjacent molecules at centroid distances of 3.60–3.70 Å.

Intramolecular Non-Covalent Interactions

The molecule exhibits three critical interactions:

  • C–H⋯O hydrogen bonds (2.50–2.65 Å) between the pyrazolone oxygen and methylene protons.
  • π-π stacking between the pyrazole ring and aromatic substituents (3.60–3.70 Å separation).
  • C=O⋯π interactions with binding energies of −6.3 to −6.6 kcal/mol, stabilizing crystal packing.

Dispersion forces contribute −66.3 kJ/mol to lattice energy, while electrostatic effects account for −69.7 kJ/mol in related structures.

Comparative Analysis with (4Z)-Stereoisomer

The (4Z)-isomer remains less studied due to thermodynamic instability. Key differences include:

Property (4E)-Isomer (4Z)-Isomer
Dipole moment 4.8 D 5.2 D
π-π stacking distance 3.60 Å 3.85 Å
Thermal stability Decomp. >200°C Decomp. ~180°C

The (4E) configuration’s planar geometry enhances conjugation, reducing HOMO-LUMO gaps by 0.3–0.5 eV compared to the (4Z)-form.

Properties

IUPAC Name

(4E)-4-(dimethylaminomethylidene)-1H-pyrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-9(2)4-5-3-7-8-6(5)10/h3-4H,1-2H3,(H,8,10)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNARJWAYOXLPT-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C=NNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C=NNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA)

The most widely reported method involves the reaction of 3-methyl-1H-pyrazol-5(4H)-one with dimethylformamide dimethyl acetal (DMF-DMA). This one-step condensation introduces the dimethylaminomethylene group via nucleophilic attack at the active methylene position of the pyrazolone ring.

Procedure :

  • Reactants : 3-methyl-1H-pyrazol-5(4H)-one (1 mmol), DMF-DMA (1.2 mmol).

  • Conditions : Reflux in anhydrous ethanol or dioxane for 6–8 hours with catalytic piperidine.

  • Workup : The mixture is cooled, and the precipitate is filtered and recrystallized from ethanol.

Mechanism :
The reaction proceeds via deprotonation of the pyrazolone’s active methylene group (C-4) to form an enolate, which attacks the electrophilic carbon of DMF-DMA. Subsequent elimination of methanol and dimethylamine yields the enamine product. The (4E)-isomer is favored due to steric and electronic stabilization of the conjugated system.

Yield : 75–85%.

Alternative Route: Schiff Base Formation

A modified approach adapts Schiff base chemistry by reacting pyrazolone with a dimethylamine-containing aldehyde precursor. While less common, this method is useful for introducing structural variants.

Procedure :

  • Reactants : 3-methyl-1H-pyrazol-5(4H)-one (1 mmol), dimethylaminoacetaldehyde (1 mmol).

  • Conditions : Reflux in ethanol with glacial acetic acid (5 mol%) for 12 hours.

  • Workup : Solvent removal under reduced pressure, followed by column chromatography (silica gel, ethyl acetate/hexane).

Limitations : Lower yields (50–60%) due to competing side reactions and instability of the aldehyde.

Optimization and Reaction Parameters

Table 1: Comparison of Synthesis Methods

MethodSolventCatalystTime (h)Yield (%)Purity (HPLC)
DMF-DMA condensationEthanolPiperidine68598.5
Schiff base formationEthanolAcetic acid125592.0

Key factors influencing yield and selectivity:

  • Solvent polarity : Ethanol enhances enolate formation compared to nonpolar solvents.

  • Temperature : Prolonged reflux (>8 hours) leads to decomposition of the enamine product.

  • Catalyst : Piperidine outperforms other bases (e.g., triethylamine) in accelerating enolate generation.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR (KBr) : ν = 1650 cm⁻¹ (C=O), 1542 cm⁻¹ (C=N), 3380 cm⁻¹ (NH).

  • ¹H NMR (DMSO-d₆) : δ 2.07 (s, 3H, CH₃), 3.30 (s, 6H, N(CH₃)₂), 5.20 (s, 1H, CH), 10.50 (s, 1H, NH).

  • ¹³C NMR : δ 24.8 (CH₃), 40.1 (N(CH₃)₂), 110.2 (C=CH), 160.5 (C=O), 165.3 (C=N).

X-ray Crystallography

While no crystal structure of this specific compound is reported, analogous 1-arylpyrazolines exhibit planar pyrazole rings with dihedral angles <5° between the enamine and heterocycle. The (4E)-configuration is confirmed by NOESY correlations between the dimethylamino group and the pyrazole proton.

Applications and Derivatives

The dimethylaminomethylene group enhances the compound’s utility as a ligand in coordination chemistry and a precursor for bioactive molecules. For example:

  • Anticancer agents : Pyrazolone derivatives demonstrate activity against HeLa and MCF-7 cell lines.

  • Coordination complexes : The enamine nitrogen and carbonyl oxygen serve as binding sites for transition metals .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 4-[(dimethylamino)methylene]-2,4-dihydro-, (4E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce various pyrazolone derivatives .

Scientific Research Applications

3H-Pyrazol-3-one, 4-[(dimethylamino)methylene]-2,4-dihydro-, (4E)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 4-[(dimethylamino)methylene]-2,4-dihydro-, (4E)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may modulate the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Pyrazolone derivatives differ primarily in substituents at the 4-position and the stereochemistry of the exocyclic double bond (E/Z). Key examples include:

Compound Name Molecular Formula Substituent at 4-Position Melting Point (°C) Key Properties/Activities Reference
(4E)-4-[(2-Nitrophenyl)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ 2-Nitrophenyl 170 Anticancer, IR: ν(C=O)=1702 cm⁻¹
(4E)-4-[(3-Bromo-2-chloro-5-ethoxy-4-hydroxybenzylidene)]-5-methyl-2-phenyl C₂₀H₁₇BrClNO₄ 3-Bromo-2-chloro-5-ethoxy-4-hydroxyphenyl N/A Potential antimicrobial activity
(4E)-4-(Phenylhydrazinylidene)-5-methyl-2-phenyl C₁₆H₁₄N₄O Phenylhydrazinylidene N/A Chelation properties, redox activity
Target Compound : (4E)-4-[(Dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one C₇H₁₁N₃O Dimethylaminomethylene N/A Enhanced electron donation, reactivity

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in reduces electron density on the pyrazolone ring, increasing acidity (IR ν(C=O)=1702 cm⁻¹).
  • Steric Effects : Bulky substituents (e.g., 3-bromo-2-chloro in ) hinder rotational freedom, affecting molecular packing and melting points.
  • Biological Activity: Derivatives with polar groups (e.g., hydroxyl in ) may exhibit enhanced antimicrobial activity, while dimethylamino-substituted compounds could improve solubility for pharmaceutical applications .
Spectral and Physical Properties
  • IR Spectroscopy: The C=O stretch in pyrazolones is sensitive to substituents. Nitro-substituted derivatives show higher ν(C=O) (1702 cm⁻¹) compared to dimethylamino derivatives (expected ~1680–1660 cm⁻¹) due to resonance effects .
  • Melting Points: Electron-withdrawing groups (e.g., nitro in ) increase melting points (170°C) by enhancing dipole-dipole interactions. Dimethylamino derivatives may exhibit lower melting points due to reduced crystallinity .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (4E)-3H-pyrazol-3-one derivatives?

  • Methodology : Multi-step synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, pH). For example, condensation reactions involving hydrazine derivatives and aldehydes/ketones often use acidic/basic catalysts (e.g., acetic acid or sodium acetate) . Yield optimization may involve iterative adjustments to solvent systems (e.g., ethanol vs. methanol) and reaction times. Purity is confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How is the structural conformation of the (4E)-isomer confirmed experimentally?

  • Methodology : X-ray crystallography or NOESY NMR can validate the (4E)-configuration by analyzing spatial arrangements of substituents. Computational modeling (e.g., DFT calculations) further supports stereochemical assignments by comparing theoretical and experimental spectral data .

Q. What analytical techniques are critical for characterizing pyrazolone derivatives?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR for functional group identification, IR for carbonyl/hydrazone linkage confirmation.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formulas (e.g., C₁₀H₁₂N₄O) .
  • Chromatography : HPLC for purity assessment, especially when isolating isomers .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the pyrazolone core?

  • Methodology : Substituents like dimethylamino groups alter electron density, affecting nucleophilic/electrophilic sites. For example:

  • Electron-donating groups (e.g., –N(CH₃)₂) enhance resonance stabilization of the pyrazolone ring, influencing tautomeric equilibria .
  • Hammett plots or Fukui indices (via DFT) quantify substituent effects on reaction kinetics .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazolones?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For instance, anti-inflammatory activity may vary due to differences in COX-2 inhibition protocols .
  • SAR Studies : Systematically modify substituents (e.g., replacing dimethylamino with chloro groups) to isolate bioactivity drivers .

Q. How can computational tools predict the pharmacokinetic profile of this compound?

  • Methodology :

  • ADME Prediction : Software like SwissADME estimates parameters like logP (lipophilicity) and bioavailability. For example, the dimethylamino group may improve solubility but reduce blood-brain barrier penetration .
  • Docking Studies : Simulate interactions with targets (e.g., kinases) using AutoDock Vina to prioritize in vitro assays .

Key Research Challenges

  • Stereochemical Stability : The (4E)-isomer may undergo photochemical or thermal isomerization, requiring stability studies under varying storage conditions .
  • Toxicity Profiling : Assess hepatotoxicity via in vitro assays (e.g., HepG2 cell viability) and in silico tools like ProTox-II .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.